N-(2,2-diethoxyethyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
The compound “N-(2,2-diethoxyethyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide” is a complex organic molecule. It contains an imidazo[2,1-b][1,3]thiazole core, which is a bicyclic heterocycle containing nitrogen and sulfur atoms. This core is substituted with a 4-fluorophenyl group, a 2,2-diethoxyethyl group, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazo[2,1-b][1,3]thiazole core, along with the attached functional groups. The 4-fluorophenyl group would contribute to the aromaticity of the molecule, while the 2,2-diethoxyethyl group and the carboxamide group would introduce additional polar characteristics .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of both polar (carboxamide) and nonpolar (diethoxyethyl and fluorophenyl) groups would likely give it unique solubility properties .Scientific Research Applications
Immunoregulatory and Antiinflammatory Agents
A series of substituted 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles were synthesized to explore their potential as immunoregulatory and antiinflammatory agents. These compounds combined structural features from known antiinflammatory and immunoregulatory drugs, exhibiting optimal potency in various assays. This research demonstrates the utility of thiazole derivatives in developing novel therapeutic agents for inflammation and immune regulation (Bender et al., 1985).
Fluorescent Dyes and Sensors
N-Ethoxycarbonylpyrene- and perylene thioamides were utilized to synthesize fluorescent dyes bearing thioimidate, 4-hydroxythiazolyl, and other moieties, displaying fluorescence across a wide spectrum. This study showcases the application of thiazole-based compounds in creating color-tunable fluorescent materials, which can be used in various scientific and industrial applications (Witalewska et al., 2019).
Antimycobacterial Agents
The antimycobacterial properties and crystal structure of a benzimidazole analogue were explored, demonstrating its in vitro activity against Mycobacterium smegmatis. This research indicates the potential of benzimidazole derivatives, closely related to the requested compound, as candidates for developing new antituberculosis drugs (Richter et al., 2022).
Antiviral Drug Discovery
In the context of antiviral drug discovery, various thiazole derivatives were discussed for their potential roles in new treatments. This review underscores the versatility of thiazole compounds in the ongoing search for effective antiviral agents, highlighting their potential to contribute to novel therapeutic strategies (De Clercq, 2009).
Future Directions
properties
IUPAC Name |
N-(2,2-diethoxyethyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c1-4-25-16(26-5-2)10-21-18(24)17-12(3)23-11-15(22-19(23)27-17)13-6-8-14(20)9-7-13/h6-9,11,16H,4-5,10H2,1-3H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWUACKJPWTURJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C1=C(N2C=C(N=C2S1)C3=CC=C(C=C3)F)C)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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